
(E)-Methyl3-(5-fluoropyridin-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-Methyl3-(5-fluoropyridin-3-yl)acrylate” is a chemical compound with the empirical formula C10H7FN2O2 and a molecular weight of 206.17 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound isCOC(=O)\\C=C\\c1cnc(C#N)c(F)c1 . This notation provides a way to represent the structure of the molecule in a textual format. Physical And Chemical Properties Analysis
“(E)-Methyl3-(5-fluoropyridin-3-yl)acrylate” is a solid . More detailed physical and chemical properties couldn’t be found from the web search results.Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
Free-Radical Polymerization Kinetics : The kinetics of free-radical propagation in various acrylates, including methyl acrylate, were explored using quantum chemical tools, revealing insights into the polymerization process of acrylates (Degirmenci, Aviyente, Speybroeck, & Waroquier, 2009).
Polymer Dynamics in Nanocomposites : The dynamics of polymer–clay interactions in poly(methyl acrylate) nanocomposites were studied, providing an understanding of the structural behavior of acrylate-based polymers in nanocomposite materials (Miwa, Drews, & Schlick, 2006).
Polymerization in Supercritical Carbon Dioxide : Research on atom transfer radical polymerization in supercritical carbon dioxide for fluorinated acrylates demonstrates a technique for creating polymers with controlled molecular weight and distribution, applicable to (E)-Methyl3-(5-fluoropyridin-3-yl)acrylate (Xia, Johnson, Gaynor, Matyjaszewski, & DeSimone, 1999).
Environmental and Safety Studies
Biotrickling Filters for Waste Gas Treatment : The efficacy of biotrickling filters in treating methyl acrylate waste gas was investigated, relevant to the environmental impact of acrylate-based compounds (Wu, Yin, Quan, Fang, & Yin, 2016).
Gas-Phase Kinetic Study on Acrylate Esters : A study on the atmospheric degradation of acrylate esters, including their reaction with OH radicals, provides insight into the environmental behavior of these compounds (Moreno et al., 2014).
Advanced Applications
Fluorinated Polymer Synthesis : Synthesis of fluoropolymers in supercritical carbon dioxide, relevant for creating high-performance materials like fluorinated acrylates, demonstrates the potential for environmentally friendly production methods (DeSimone, Guan, & Elsbernd, 1992).
Solar Cell Applications : The development of organic sensitizers for solar cells, involving components like cyano-acrylic acid, points to the potential use of (E)-Methyl3-(5-fluoropyridin-3-yl)acrylate in energy conversion technologies (Kim et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl (E)-3-(5-fluoropyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-13-9(12)3-2-7-4-8(10)6-11-5-7/h2-6H,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVWSGIMPIFCBE-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CN=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(5-fluoropyridin-3-yl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,3-dihydro-1H-inden-1-yl)acetamide](/img/structure/B2867411.png)
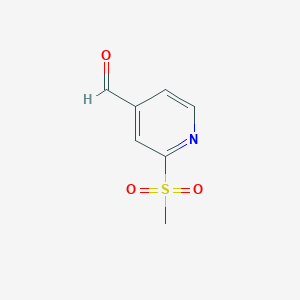
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
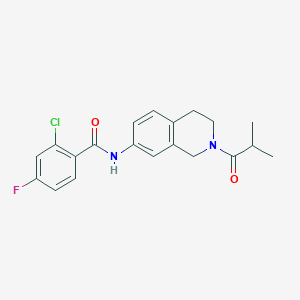
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)

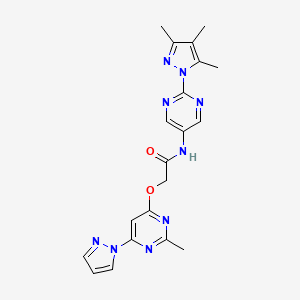
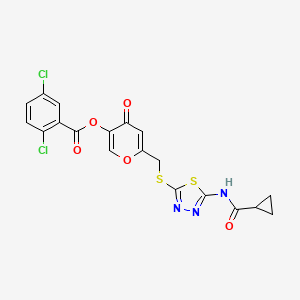
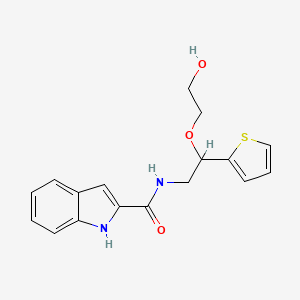
![6-Chloro-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867429.png)

![N-(5-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2867431.png)